2-(Difluoromethylthio)-5-fluoroaniline
CAS No.:
Cat. No.: VC17246552
Molecular Formula: C7H6F3NS
Molecular Weight: 193.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6F3NS |
|---|---|
| Molecular Weight | 193.19 g/mol |
| IUPAC Name | 2-(difluoromethylsulfanyl)-5-fluoroaniline |
| Standard InChI | InChI=1S/C7H6F3NS/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2 |
| Standard InChI Key | FOZOVXHRIPCKTM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)N)SC(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with an amino group (-NH₂), a difluoromethylthio group (-SCF₂H) at the 2-position, and a fluorine atom at the 5-position. This arrangement is confirmed by its Canonical SMILES notation: C1=CC(=C(C=C1F)N)SC(F)F. The difluoromethylthio group introduces significant electronegativity, altering the electron density of the aromatic system and enhancing its suitability for nucleophilic substitution reactions.
IUPAC and Systematic Identification
The IUPAC name, 2-(difluoromethylsulfanyl)-5-fluoroaniline, reflects the substituents’ positions and composition. Key identifiers include:
Synthesis and Preparation
Halogenation and Nucleophilic Substitution
A common synthetic route involves multi-step reactions starting from 2-fluoroaniline. Halogenation at the 5-position introduces the fluorine atom, followed by nucleophilic substitution to attach the difluoromethylthio group. Zinc difluoromethanesulfinate (DFMS) and tert-butyl hydroperoxide (TBHP) in dichloromethane/water facilitate this transformation, achieving yields up to 61% . Trifluoroacetic acid (TFA) may enhance reaction rates for nitrogen-containing intermediates .
Alternative Pathways
Oxidative methods using sodium periodate (NaIO₄) and ruthenium(III) chloride in acetonitrile/carbon tetrachloride/water mixtures convert thioether derivatives to sulfones, though this approach requires rigorous temperature control . Additionally, chloro(difluoro)methane gas reacted with 1,3-benzothiazole-2-thiol in dioxane/water under basic conditions yields the target compound at 59% efficiency .
Physical and Chemical Properties
Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆F₃NS | |
| Molecular Weight | 193.19 g/mol | |
| Density | Not Available | |
| Boiling/Melting Points | Not Available |
The lack of reported phase transition data suggests further experimental characterization is needed.
Spectroscopic Data
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FT-IR and NMR: While specific spectra for this compound are unpublished, related fluoroanilines exhibit C-F stretches near 1,220 cm⁻¹ and aromatic C-H bends at 750–900 cm⁻¹ .
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¹⁹F NMR: The difluoromethylthio group typically resonates at δF -121.41 ppm .
Future Directions
Synthetic Optimization
Improving yield and selectivity in difluoromethylation reactions remains a priority. Catalyst screening (e.g., ruthenium vs. rhodium complexes) and solvent optimization (α,α,α-trifluorotoluene vs. dichloromethane) could enhance efficiency .
Application-Specific Studies
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Drug Discovery: Evaluate the compound’s utility in protease inhibitors or kinase modulators.
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Polymer Chemistry: Investigate its incorporation into copolymers for electronic devices.
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